molecular formula C6H11FO2 B6246187 methyl 3-fluoro-2,2-dimethylpropanoate CAS No. 1068560-15-5

methyl 3-fluoro-2,2-dimethylpropanoate

Cat. No.: B6246187
CAS No.: 1068560-15-5
M. Wt: 134.1
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Description

Chemical Structure and Properties Methyl 3-fluoro-2,2-dimethylpropanoate (CAS: 1068560-15-5) is a fluorinated ester with the molecular formula C₆H₁₁FO₂ and a molecular weight of 134.15 g/mol . Its structure features a fluorine atom at the β-position of the propanoate backbone, flanked by two methyl groups at the α-carbon. This steric and electronic configuration enhances its stability and reactivity in synthetic applications, particularly in material science and medicinal chemistry .

Synthesis and Applications The compound is synthesized via esterification of 3-fluoro-2,2-dimethylpropanoic acid with methanol under acidic conditions. Its primary applications include:

  • Material Science: Used to develop polymers with tailored thermal and mechanical properties due to fluorine’s electronegativity and steric effects .

Properties

CAS No.

1068560-15-5

Molecular Formula

C6H11FO2

Molecular Weight

134.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2,2-dimethylpropanoate can be synthesized through the esterification of 3-fluoro-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2,2-dimethylpropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Depending on the nucleophile, products can include 3-hydroxy-2,2-dimethylpropanoate or 3-amino-2,2-dimethylpropanoate.

    Hydrolysis: 3-fluoro-2,2-dimethylpropanoic acid and methanol.

    Reduction: 3-fluoro-2,2-dimethylpropanol.

Scientific Research Applications

Methyl 3-fluoro-2,2-dimethylpropanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme-catalyzed reactions where ester substrates are used to investigate enzyme specificity and activity.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2,2-dimethylpropanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (methanol) and form the product. In biological systems, its mechanism of action would depend on the specific enzymes and pathways involved.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl and Trifluoromethyl Groups

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
Methyl 3-fluoro-2,2-dimethylpropanoate F at β-position C₆H₁₁FO₂ Material science, synthetic precursor
Methyl 3-hydroxy-2,2-dimethylpropanoate OH at β-position C₆H₁₂O₃ HDACI synthesis, antiproliferative activity
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate CF₃ at β-position C₆H₉F₃O₂ High thermal stability, material coatings
Ethyl 2-fluoroisobutyrate F at α-position, ethyl ester C₆H₁₁FO₂ Agrochemical intermediates

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., ethyl 3-chloro-2,2-dimethylpropanoate) generally exhibit lower volatility than methyl esters, impacting their suitability in drug delivery systems .
  • Synthetic Flexibility: Methyl esters are more reactive in nucleophilic acyl substitution, making them preferable for derivatization into acids or hydrazides (e.g., saponification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to yield therapeutic intermediates) .

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